N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium
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Overview
Description
N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium: is an organic compound with a complex structure that includes an amino group, a phenyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-3-phenyl-2-propen-1-amine with an appropriate amino acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium, while reduction could produce N-(2-aminoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-oxoethyl)acrylamide
- N-(2-Amino-2-oxoethyl)ethanediamide
- 2-amino-N-(2-oxoethyl)acetamide
Uniqueness
N-(2-Amino-2-oxoethyl)-N,N-dimethyl-3-phenyl-2-propen-1-aminium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, phenyl group, and propenyl group allows it to participate in a wide range of reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
111983-67-6 |
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Molecular Formula |
C13H19N2O+ |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl)-dimethyl-[(E)-3-phenylprop-2-enyl]azanium |
InChI |
InChI=1S/C13H18N2O/c1-15(2,11-13(14)16)10-6-9-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3,(H-,14,16)/p+1/b9-6+ |
InChI Key |
RSZAJLBAXQLVOP-RMKNXTFCSA-O |
Isomeric SMILES |
C[N+](C)(C/C=C/C1=CC=CC=C1)CC(=O)N |
Canonical SMILES |
C[N+](C)(CC=CC1=CC=CC=C1)CC(=O)N |
Origin of Product |
United States |
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